![molecular formula C33H29ClOP2 B14393797 [3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane) CAS No. 87481-88-7](/img/structure/B14393797.png)
[3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane) is an organophosphorus compound that features a bidentate ligand structure. This compound is known for its applications in coordination chemistry, particularly in the formation of metal complexes. The presence of both chlorophenoxy and diphenylphosphane groups makes it a versatile ligand with unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane) typically involves the reaction of 3-(4-chlorophenoxy)propane-1,2-diol with diphenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into secondary phosphines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Substituted phosphines with various functional groups.
科学研究应用
[3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis and material science.
Biology: Investigated for its potential in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
作用机制
The mechanism of action of [3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity. The molecular targets include transition metals such as palladium, platinum, and nickel. The pathways involved often include oxidative addition, reductive elimination, and ligand exchange processes.
相似化合物的比较
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): A common bidentate ligand with similar coordination properties.
(2R,4R)-2,4-Pentanediylbis(diphenylphosphine): Another bidentate ligand with a different backbone structure.
3-(4-Chlorophenoxy)propane-1,2-diol: A related compound with a similar chlorophenoxy group but lacking the diphenylphosphane moieties.
Uniqueness
The uniqueness of [3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane) lies in its combination of chlorophenoxy and diphenylphosphane groups, which provide distinct electronic and steric properties. This makes it a versatile ligand capable of forming stable and selective metal complexes, which are valuable in various catalytic and industrial applications.
属性
CAS 编号 |
87481-88-7 |
|---|---|
分子式 |
C33H29ClOP2 |
分子量 |
539.0 g/mol |
IUPAC 名称 |
[1-(4-chlorophenoxy)-3-diphenylphosphanylpropan-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C33H29ClOP2/c34-27-21-23-28(24-22-27)35-25-33(37(31-17-9-3-10-18-31)32-19-11-4-12-20-32)26-36(29-13-5-1-6-14-29)30-15-7-2-8-16-30/h1-24,33H,25-26H2 |
InChI 键 |
LCVXUSSMOSIANS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(CC(COC2=CC=C(C=C2)Cl)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


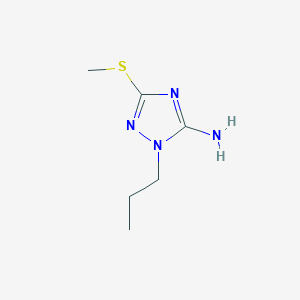
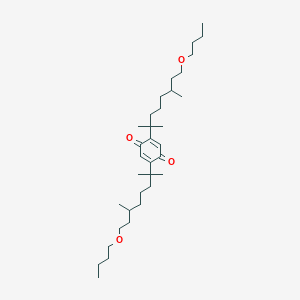
![6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B14393734.png)

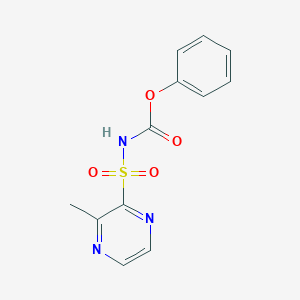
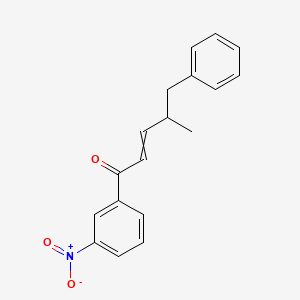
![2,2'-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide]](/img/structure/B14393767.png)
![5-Chloro-1-{[(4-chlorophenyl)methoxy]methyl}pyrimidin-2(1H)-one](/img/structure/B14393774.png)
![Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate](/img/structure/B14393775.png)
![2-[4-(4,6-Dichloropyrimidin-2-yl)anilino]propan-2-ol](/img/structure/B14393776.png)
![2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-EN-1-YL)propanamide](/img/structure/B14393779.png)
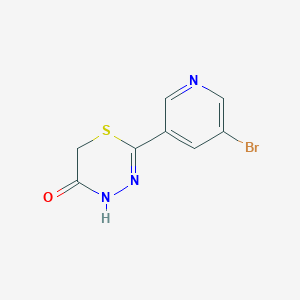
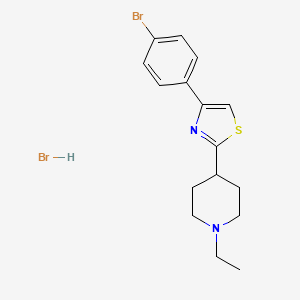
![N'-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea](/img/structure/B14393810.png)
